
n-(2-(Pyrrolidin-3-yl)ethyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(Pyrrolidin-3-yl)ethyl)butyramide is a compound with the molecular formula C10H20N2O. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Pyrrolidin-3-yl)ethyl)butyramide typically involves the reaction of pyrrolidine derivatives with butyric acid or its derivatives. One common method includes the reaction of 3-pyrrolidin-1-ylpropylamine with butyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions
n-(2-(Pyrrolidin-3-yl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The primary products are amines or alcohols.
Substitution: The products depend on the substituent introduced, often resulting in alkylated derivatives.
科学研究应用
n-(2-(Pyrrolidin-3-yl)ethyl)butyramide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of n-(2-(Pyrrolidin-3-yl)ethyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler structure with similar biological activity.
Proline: An amino acid with a pyrrolidine ring, involved in protein synthesis.
Pyrrolidin-2-one: A lactam with applications in pharmaceuticals.
Uniqueness
n-(2-(Pyrrolidin-3-yl)ethyl)butyramide is unique due to its specific substitution pattern, which enhances its ability to interact with a broader range of biological targets. This makes it a valuable compound in medicinal chemistry and drug discovery.
属性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC 名称 |
N-(2-pyrrolidin-3-ylethyl)butanamide |
InChI |
InChI=1S/C10H20N2O/c1-2-3-10(13)12-7-5-9-4-6-11-8-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChI 键 |
IHEXZTDKDFDWBE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NCCC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
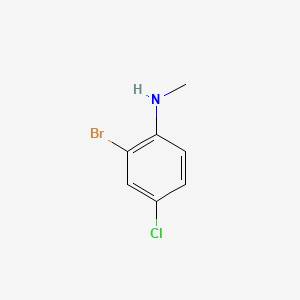
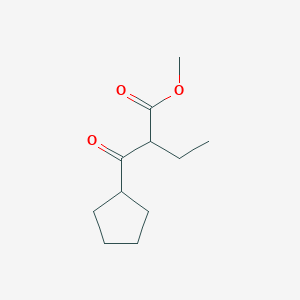

![3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride](/img/structure/B15302756.png)
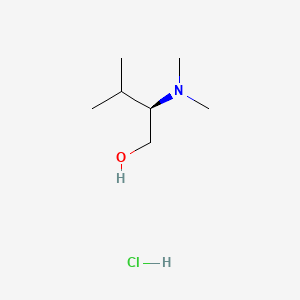
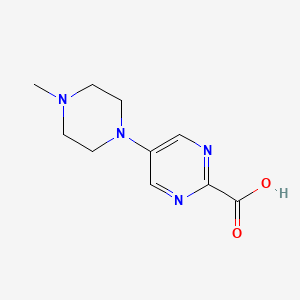
![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)
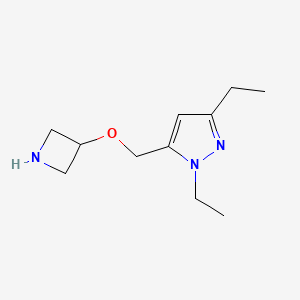


![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
